1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound features a benzoyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a carboxylic acid group at the sixth position. Its molecular formula is , and it has a molecular weight of 281.31 g/mol . The compound is recognized for its potential applications in medicinal chemistry and material science.
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is classified as a heterocyclic compound, specifically within the category of quinolines. Its structure includes both aromatic and aliphatic components, which contribute to its chemical reactivity and biological activity.
The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves two main steps:
Optimization techniques such as continuous flow synthesis and alternative solvent systems may be employed in industrial settings to enhance yield and reduce production costs .
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is influenced by its functional groups. The benzoyl group enhances electrophilicity while the carboxylic acid group can act as a nucleophile or electrophile depending on reaction conditions .
In medicinal chemistry applications, 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been shown to interact with various biological targets:
This mechanism indicates potential uses in treating autoimmune diseases by downregulating inflammatory pathways.
The physical properties include:
Chemical properties include:
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications .
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
Tetrahydroquinoline (THQ) scaffolds have been pivotal in drug discovery since the mid-20th century, initially recognized in natural alkaloids like vasicine and subsequent synthetic derivatives. These bicyclic frameworks combine a benzene ring fused to a saturated piperidine ring, enabling versatile interactions with biological targets. Early applications centered on antimicrobials and CNS modulators, but the scaffold’s rigidity and functionalization capacity later spurred oncology-focused innovations. For example, tetrazomine and saframycin analogs—both THQ-containing antitumor antibiotics—demonstrated the core’s capacity for DNA intercalation and topoisomerase inhibition [9]. By the 2000s, THQ derivatives comprised clinical candidates across antiviral, antimalarial, and anticancer domains, cementing their role as "privileged structures" in medicinal chemistry.
Table 1: Clinically Relevant Tetrahydroquinoline-Based Therapeutics
Compound | Therapeutic Area | Key Structural Features | |
---|---|---|---|
Quinocarcin | Antitumor | N-acylated THQ, hydroxy substituent | |
Saframycin A | Antibiotic/antitumor | Pentacyclic THQ core | |
Bioxalomycin α1 | Antibiotic | THQ-glycoside hybrid | |
Recent Benzoyl-THQ | Anticancer (MCL-1 inhibition) | 1-Benzoyl, C6-carboxylic acid | [3] [9] |
The introduction of a benzoyl group at the N1 position of THQs (e.g., 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) profoundly alters the molecule’s electronic and steric profile. This acylation:
Spectroscopic data for 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 928709-41-5) confirms this: IR shows carbonyl stretches at 1665 cm⁻¹ (amide) and 1690 cm⁻¹ (acid), while ¹H-NMR highlights deshielded N-CH₂ protons at δ 3.7–4.1 ppm due to benzoyl electron withdrawal [1] [8].
Table 2: Spectral Signatures of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Technique | Key Signals | Assignment | |
---|---|---|---|
IR (KBr) | 1665 cm⁻¹, 1690 cm⁻¹, 3200–2500 cm⁻¹ | Amide C=O, acid C=O, OH stretch | |
¹H NMR (DMSO-d6) | δ 7.8–8.1 (m, 2H), δ 3.7–4.1 (m, 2H) | Quinoline H2/H3, N-CH₂ | |
MS (ESI-) | m/z 280 [M-H]⁻ | Molecular weight confirmation | [1] [5] [8] |
Carboxylic acids at the C6 position of THQs serve as multifunctional pharmacophores:
Crucially, this moiety enhances water solubility (cLogP reduced by ~1.5 units vs methyl ester analogs) and enables salt formation for improved bioavailability. The acid’s metabolic stability also reduces cytochrome P450-mediated deactivation compared to ester prodrugs [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: